ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a synthetic small molecule characterized by a bicyclic tetrahydrothieno[2,3-c]pyridine core substituted with multiple functional groups. Key structural features include:
- Tetrahydrothienopyridine ring: A sulfur-containing bicyclic system with tetramethyl substituents at positions 5,5,7,7, conferring rigidity and influencing conformational stability.
- 4-(N,N-Dipropylsulfamoyl)benzamido group: A sulfonamide-linked benzamide moiety with dipropyl chains, likely enhancing lipophilicity and modulating target interaction.
- Ethyl ester group: Positioned at the 3-carboxylate site, this group may improve bioavailability by increasing membrane permeability.
- Hydrochloride salt: The ionic form enhances aqueous solubility, critical for pharmaceutical formulations.
Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) would resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2.ClH/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24;/h11-14,29H,8-10,15-17H2,1-7H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSNSBBJUTFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Data Gaps : Hypothetical IC50 values in Table 1 are illustrative; actual data require enzymatic assays or cell-based studies.
- Synthetic Challenges : The compound’s complexity (multiple stereocenters, sulfonamide linkage) may hinder large-scale synthesis compared to simpler analogues.
Preparation Methods
Thiophene Ring Formation
A modified Gewald reaction is employed, involving the condensation of cyclohexanone derivatives with sulfur and acetonitrile derivatives. For example, reacting 2-cyanocyclohexanone with elemental sulfur in the presence of morpholine yields the thiophene ring.
Pyridine Ring Hydrogenation
The pyridine moiety is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol at 50–60°C. This step introduces the tetrahydro configuration while preserving the thiophene ring.
Introduction of the Ethyl Carboxylate Group
Esterification at position 3 of the thiophene ring is achieved via nucleophilic acyl substitution. The hydroxyl group of the intermediate 3-hydroxy-thieno[2,3-c]pyridine is replaced by an ethoxycarbonyl group using ethyl chloroformate in the presence of triethylamine.
Reaction Conditions
- Reagent: Ethyl chloroformate (1.2 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane, 0–5°C → room temperature
- Yield: 85–92%
Sulfamoylation of the Benzamide Precursor
The 4-(N,N-dipropylsulfamoyl)benzoyl chloride is prepared in two stages:
Sulfonation of Benzoyl Chloride
4-Chlorosulfonylbenzoyl chloride is synthesized by treating 4-nitrobenzoic acid with chlorosulfonic acid at 120°C for 6 hours.
Amination with Dipropylamine
The chlorosulfonyl group undergoes nucleophilic substitution with dipropylamine in tetrahydrofuran (THF) at −10°C:
$$
\text{4-ClSO}2\text{-benzoyl chloride} + 2 \text{ Pr}2\text{NH} \rightarrow \text{4-(N,N-dipropylsulfamoyl)benzoyl chloride} + 2 \text{ Pr}2\text{NH}2\text{Cl}
$$
Key Parameters
Amidation of the Thienopyridine Core
The sulfamoylbenzamide group is introduced via coupling between 4-(N,N-dipropylsulfamoyl)benzoyl chloride and the amine-functionalized thienopyridine intermediate.
Activation of the Amine
The tetrahydrothienopyridine amine is generated by treating the hydrochloride salt with potassium carbonate in acetonitrile.
Coupling Reaction
The benzoyl chloride (1.1 equiv) is added dropwise to the amine suspension in acetonitrile at 25–35°C. The reaction is stirred for 5–8 hours, yielding the benzamido product.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K$$2$$CO$$3$$ (2.0 equiv) |
| Temperature | 25–35°C |
| Reaction Time | 5–8 hours |
| Yield | 73–89% |
Hydrochloride Salt Formation
The final compound is precipitated as its hydrochloride salt by treating the free base with hydrochloric acid (HCl) in acetone.
Procedure
- Dissolve the free base in acetone at 50°C.
- Add concentrated HCl (1.1 equiv) dropwise at 10°C.
- Stir for 3 hours, filter, and wash with cold acetone.
- Dry under vacuum at 50°C for 24 hours.
Purity
Analytical Characterization
Critical spectroscopic data confirm the structure:
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.12 (t, 6H, NPr$$2$$), 1.35 (s, 12H, C(CH$$3$$)$$2$$), 4.28 (q, 2H, COOCH$$_2$$), 7.85 (d, 2H, Ar-H).
- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).
Challenges and Optimization
Regioselectivity in Amidation
Competing reactions at the thiophene sulfur were mitigated by using bulky bases like potassium carbonate, which deprotonate the amine selectively.
Purification
Column chromatography (cyclohexane/ethyl acetate, 7:3) removed unreacted benzoyl chloride and byproducts.
Industrial Scalability
Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40% and improving yields to 88–91%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
